molecular formula C7H12O2 B14036090 (S)-4-Oxaspiro[2.5]octan-6-OL

(S)-4-Oxaspiro[2.5]octan-6-OL

Cat. No.: B14036090
M. Wt: 128.17 g/mol
InChI Key: ZXKJXGGDDQUUHF-LURJTMIESA-N
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Description

(S)-4-Oxaspiro[2.5]octan-6-ol is a chiral organic molecule that has emerged as a valuable intermediate in the synthesis of complex natural products. Its unique three-dimensional structure, characterized by a spirocyclic core and defined stereochemistry, makes it a strategic component for constructing molecules with specific biological functions. Research into this and related scaffolds is driven by the need for efficient and stereocontrolled synthetic pathways to access medicinally relevant compounds.

Spirocyclic systems are a class of bicyclic organic compounds where two rings are connected through a single, shared atom, known as the spiro atom. This structural motif imparts a distinct three-dimensional geometry, forcing the two rings into perpendicular planes. This inherent rigidity and 3D character are highly desirable in medicinal chemistry and materials science.

The main advantages of incorporating spirocyclic scaffolds into molecular design include:

Increased Three-Dimensionality: Unlike flat aromatic systems, the non-planar nature of spirocycles allows for more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.

Improved Physicochemical Properties: The introduction of spiro centers can modulate key properties such as solubility, lipophilicity, and metabolic stability. nih.gov An increase in the fraction of sp3-hybridized carbons (Fsp3), a common feature of spirocycles, is often correlated with higher success rates in clinical drug development. nih.gov

Novelty and Intellectual Property: The unique structures of spirocycles provide access to novel chemical space, offering opportunities for the development of new intellectual property in drug discovery. nih.gov

These attributes have led to the inclusion of spirocyclic motifs in a number of approved drugs and clinical candidates, highlighting their importance in modern chemical synthesis. nih.govlookchem.com

The oxaspiro[2.5]octane scaffold consists of a cyclohexane (B81311) ring fused to an oxirane (epoxide) ring through a spirocyclic junction. The parent compound, 1-oxaspiro[2.5]octane, is the simplest member of this family. The presence of the strained epoxide ring makes these compounds reactive intermediates, capable of undergoing various transformations, such as ring-opening reactions with nucleophiles.

The research landscape for oxaspiro[2.5]octane derivatives is largely tied to their identity as core structural motifs in several biologically active natural products. nih.govhmdb.ca For instance, the fumagillin (B1674178) and ovalicin (B1677816) families of natural products, known for their potent anti-angiogenic and anti-parasitic properties, contain a substituted 1-oxaspiro[2.5]octan-6-ol core. nih.govnih.gov The synthesis of these complex molecules often involves the construction of the oxaspiro[2.5]octane skeleton as a key strategic step. nih.govsmolecule.com

PropertyValue
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Ring SystemOxirane spiro-fused to Cyclohexane
Key Functional GroupEpoxide
Primary ReactivityNucleophilic ring-opening of the epoxide
Table 1: General Properties of the Parent 1-Oxaspiro[2.5]octane Scaffold.

In the synthesis of chiral molecules, controlling the three-dimensional arrangement of atoms is paramount, as different enantiomers or diastereomers of a compound can exhibit vastly different biological activities. The strategic importance of an enantioenriched building block like this compound lies in its ability to introduce multiple, well-defined stereocenters into a target molecule in a single step.

The total synthesis of natural products such as (-)-ovalicin and (-)-fumagillol serves as a prime example of this importance. nih.govthieme-connect.com The biological activity of these compounds is critically dependent on their absolute stereochemistry. The core of these molecules is a highly functionalized oxaspiro[2.5]octane system. Synthetic strategies toward these targets therefore require precise control over the stereochemistry of this core.

For example, the total synthesis of (±)-ovalicin involved the creation of the key intermediate (3S,5R,6R*)-5-methoxy-6-(tert-butyldimethylsilyloxy)-1-oxaspiro[2.5]octan-4-one. nih.gov The relative and absolute stereochemistry of the hydroxyl and other substituents on the cyclohexane ring are dictated by the stereochemistry of the starting materials and the sequence of reactions. Accessing an enantiopure starting material like this compound, or a closely related derivative, would provide a significant advantage in an asymmetric synthesis, streamlining the process and avoiding the need for difficult chiral separations of the final products. Such chiral building blocks are fundamental to constructing complex molecules with high stereochemical fidelity. cymitquimica.combldpharm.com

Natural Product FamilyCore ScaffoldBiological Activity
FumagillinSubstituted 1-Oxaspiro[2.5]octan-6-olAnti-angiogenesis, Anti-parasitic nih.govhmdb.ca
OvalicinSubstituted 1-Oxaspiro[2.5]octan-4-olAnti-angiogenesis, Anti-parasitic, Immunosuppressive nih.govnih.gov
Table 2: Prominent Natural Products Containing the Oxaspiro[2.5]octane Core.

The primary scope of research involving this compound and its derivatives is their application as versatile chiral building blocks in the total synthesis of natural products and their analogues. The research objectives in this area can be summarized as follows:

Development of Efficient Synthetic Routes: A key objective is to establish practical and high-yielding synthetic methods to produce this compound and related structures with high enantiomeric purity. This includes the exploration of asymmetric epoxidation and cyclization strategies. scielo.br

Elucidation of Reaction Pathways: Understanding the reactivity of the oxaspiro[2.5]octane system, particularly the stereochemical outcome of the epoxide ring-opening reactions, is crucial for its effective use in synthesis.

Application in Target-Oriented Synthesis: The ultimate goal is to apply these building blocks to the efficient and stereoselective synthesis of biologically active target molecules, such as novel analogues of fumagillol (B1674179) and ovalicin, for evaluation in medicinal chemistry. nih.govnih.gov

By focusing on these objectives, the chemical community aims to expand the synthetic toolbox available for constructing complex, three-dimensional molecules with potential therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(6S)-4-oxaspiro[2.5]octan-6-ol

InChI

InChI=1S/C7H12O2/c8-6-1-2-7(3-4-7)9-5-6/h6,8H,1-5H2/t6-/m0/s1

InChI Key

ZXKJXGGDDQUUHF-LURJTMIESA-N

Isomeric SMILES

C1CC2(CC2)OC[C@H]1O

Canonical SMILES

C1CC2(CC2)OCC1O

Origin of Product

United States

Advanced Synthetic Methodologies for S 4 Oxaspiro 2.5 Octan 6 Ol and Its Chiral Precursors

Enantioselective Approaches to the Spiro[2.5]octane Framework

The creation of the chiral spiro[2.5]octane core is a critical step in the synthesis of (S)-4-Oxaspiro[2.5]octan-6-OL. Enantioselective methods are paramount to ensure the production of the desired stereoisomer, which is often crucial for its biological activity and chemical properties. These methods can be broadly categorized into chiral pool strategies and asymmetric catalysis.

Chiral Pool Strategies Utilizing Pre-existing Stereocenters

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org This approach leverages the inherent chirality of these natural molecules to build complex chiral structures. For the synthesis of spirocyclic compounds, natural products like amino acids, sugars, and terpenes are common starting points. wikipedia.org For instance, the synthesis of spiroketals has been achieved using chiral pool materials such as (S)-malic acid and commercially available galactal. chim.it This strategy has also been employed in the synthesis of complex natural products like paclitaxel, where the use of verbenone, a chiral terpene, enhances the efficiency of the synthesis. wikipedia.org

The synthesis of spiroketals has been demonstrated through multi-step sequences starting from chiral building blocks. d-nb.info These sequences often involve transformations like enantioselective allylations and oxidative cleavages to generate key intermediates. d-nb.info For example, a solid-phase synthesis of a collection of spiroketals utilized protected β-hydroxyaldehydes derived from chiral pool compounds. d-nb.info

Asymmetric Catalysis in Spirocyclization Reactions

Asymmetric catalysis offers a versatile and efficient alternative to chiral pool synthesis, creating chiral molecules from prochiral substrates through the use of a chiral catalyst. wikipedia.org This approach is particularly valuable for constructing spirocyclic frameworks with high enantioselectivity. Both metal-based catalysts and organocatalysts have been successfully employed in these transformations.

Transition metal catalysis is a cornerstone of modern organic synthesis, and its application in enantioselective spirocyclization has yielded significant advancements. mdpi.com A variety of transition metals, including palladium, iridium, cobalt, and nickel, have been utilized to catalyze the formation of chiral spirocycles. mdpi.comchinesechemsoc.orgbohrium.comresearchgate.net

Palladium-catalyzed reactions, such as enantioselective Michael spirocyclization of palladium enolates, have been developed to form adjacent all-carbon quaternary and tertiary stereocenters with good yields and high diastereo- and enantioselectivity. chemrxiv.orgacs.org These methods often employ chiral ligands to induce asymmetry. Similarly, iridium-catalyzed hydrosilylation of formanilides followed by a chiral phosphoric acid-catalyzed cycloaddition provides access to enantioenriched azaspirocycles. chinesechemsoc.org

Nickel-catalyzed enantioselective α-spirocyclization of lactones has emerged as a strategy for synthesizing spirocycles containing all-carbon quaternary centers. researchgate.netacs.org These reactions can forge 5-, 6-, and 7-membered rings with good to excellent enantioselectivity, depending on the ring size. acs.org Cobalt-catalyzed enantioselective C-H functionalization reactions have also been explored for the construction of chiral molecular complexity, offering a more sustainable approach due to the use of a 3d transition metal. bohrium.com

The table below summarizes some examples of metal-catalyzed enantioselective spirocyclization reactions.

Catalyst SystemSubstrate TypeProduct TypeEnantiomeric Excess (ee)Reference
Pd(0) / Chiral LigandTetrasubstituted EnolatesSpirocycles with Quaternary CentersHigh chemrxiv.orgacs.org
Iridium / Chiral Phosphoric AcidFormanilides and EnamidesAzaspirocycles92-98% chinesechemsoc.org
Ni(COD)₂ / Chiral Mandyphos LigandLactonesα-Spirocyclic Lactonesup to 94% acs.org
Cobalt / Chiral Diphosphine LigandVariousChiral SpirocyclesVaries bohrium.com

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis, offering a metal-free alternative for constructing chiral molecules. rsc.org Chiral phosphoric acids, secondary amines, and bifunctional catalysts are commonly used to promote enantioselective spirocyclizations. acs.orgrice.edursc.orgrsc.org

Organocatalytic asymmetric dearomative spirocyclization has been developed to synthesize polycyclic tetralones. acs.org These reactions often proceed through the in situ generation of chiral intermediates, such as vinylidene ortho-quinone methides, which then undergo spirocyclization. acs.org Similarly, the asymmetric catalytic 1,3-dipolar cycloaddition between azomethine ylides and methyleneindolinones, catalyzed by a chiral phosphoric acid, provides a route to spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity. rice.edunih.gov

Cascade reactions, where multiple bond-forming events occur in a single pot, are particularly efficient for building complex spirocyclic systems. rsc.org For example, a Michael-Michael-aldol cascade reaction has been used to synthesize spirooxindole derivatives in good yields and with excellent stereoselectivity. rsc.org The table below highlights some organocatalytic approaches to chiral spiro compounds.

Catalyst TypeReaction TypeProduct TypeEnantiomeric Excess (ee)Reference
Chiral Phosphoric AcidDearomative SpirocyclizationPolycyclic TetralonesHigh acs.org
Chiral Phosphoric Acid1,3-Dipolar CycloadditionSpiro[pyrrolidin-3,3'-oxindoles]up to 98% rice.edunih.gov
Cinchona Alkaloid DerivativeCascade ReactionSpiro-dihydropyrano cyclohexanonesHigh rsc.org
Secondary AmineMichael-Michael-Aldol CascadeSpirooxindolesExcellent rsc.org

Construction of the Oxaspiro[2.5]octane Skeleton

The formation of the oxaspiro[2.5]octane skeleton, specifically the introduction of the oxirane (epoxide) ring spiro-fused to the cyclohexane (B81311) ring, is a defining feature of this compound. Epoxidation strategies are central to this transformation.

Epoxidation Strategies: Corey-Chaykovsky Reaction and Variants

The Corey-Chaykovsky reaction is a classic and widely used method for the synthesis of epoxides from ketones and aldehydes. organic-chemistry.orgwikipedia.org The reaction utilizes sulfur ylides, such as dimethyloxosulfonium methylide (the Corey-Chaykovsky reagent) or dimethylsulfonium methylide, which act as methylene-transfer reagents. organic-chemistry.orgwikipedia.org These ylides are typically generated in situ by deprotonating the corresponding sulfonium (B1226848) salts with a strong base. organic-chemistry.org

The mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, followed by an intramolecular nucleophilic substitution where the resulting oxygen anion displaces the sulfonium group to form the epoxide ring. organic-chemistry.orgwikipedia.org A key feature of the Corey-Chaykovsky reaction is its diastereoselectivity, often favoring the formation of the trans-epoxide. wikipedia.org

The reaction has been successfully applied to a wide range of substrates, including complex molecules like steroids. wikipedia.orggoogle.com For instance, the epoxidation of 17-oxo-15,16-methylene steroids using the Corey-Chaykovsky reagent is a key step in the synthesis of certain steroid derivatives. google.com The reaction conditions can be tuned to achieve high yields, and the resulting spiroepoxides can be further transformed into desired products. google.comnrochemistry.com

Variants of the Corey-Chaykovsky reaction have been developed to improve its scope and enantioselectivity. The use of chiral sulfur ylides can lead to the formation of chiral epoxides with enantiomeric induction. organic-chemistry.org Furthermore, catalytic asymmetric versions of the reaction have been developed, employing chiral sulfides that can be used in smaller quantities. organic-chemistry.org

The table below provides a general overview of the Corey-Chaykovsky reaction for epoxidation.

ReagentSubstrateProductKey FeaturesReference
Dimethyloxosulfonium methylideKetone/AldehydeEpoxideMethylene (B1212753) transfer, good for enones (cyclopropanation) organic-chemistry.orgpku.edu.cn
Dimethylsulfonium methylideKetone/AldehydeEpoxideMethylene transfer, good for epoxidation of enones organic-chemistry.orgpku.edu.cn
Chiral Sulfur YlideKetone/AldehydeChiral EpoxideEnantioselective epoxidation organic-chemistry.org

Intramolecular Cyclization Reactions for Oxetane (B1205548) Ring Formation within Spirocycles

The formation of the oxetane ring within a spirocyclic framework is a critical step in the synthesis of this compound. Intramolecular cyclization is a prevalent strategy, often proceeding via a Williamson ether synthesis-type mechanism. thieme-connect.de This approach typically involves a 1,3-diol precursor, which can be selectively activated to facilitate ring closure.

One established method involves the conversion of 1,3-diols into acetoxy bromides, followed by cleavage of the acetyl group and subsequent base-mediated cyclization to yield the oxetane ring with retention of configuration. thieme-connect.de The choice of base and reaction conditions is crucial to ensure high yields and prevent side reactions. For instance, the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) is common for this transformation.

Alternative strategies for oxetane formation include the ring-opening of epoxides followed by intramolecular cyclization. thieme-connect.de This method leverages the wide availability of chiral epoxides, which can serve as precursors to the required 1,3-diol functionality. The reaction of an epoxide with a nucleophile containing a leaving group can initiate a cascade that results in the formation of the oxetane ring. thieme-connect.de

Furthermore, radical cyclization reactions offer another avenue to construct the oxetane ring within complex molecular architectures. thieme-connect.de Transition metal-mediated radical cyclizations, for example, can be highly efficient for creating sterically hindered centers. thieme-connect.de

The following table summarizes key aspects of intramolecular cyclization for oxetane formation:

Precursor TypeKey ReagentsCommon ConditionsStereochemical Outcome
1,3-DiolNaH, THFAnhydrous, room temperature to refluxRetention of configuration
EpoxideNucleophile with leaving groupVaries depending on nucleophileDependent on epoxide stereochemistry
Homoallylic AlcoholI2, NaHCO3MeCN, 0 °C to room temperatureStereospecific

Cyclopropanation Methodologies for Spiro[2.5] Systems

The construction of the spiro[2.5]octane skeleton requires the formation of a cyclopropane (B1198618) ring fused to a cyclohexane ring. Various cyclopropanation methods have been developed for this purpose.

A common approach involves the reaction of a cyclohexanone (B45756) derivative with a suitable cyclopropanating agent. The Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane, is a classic method for converting alkenes to cyclopropanes and can be adapted for these systems. acs.org

Another strategy is the double alkylation of 1,3-dicarbonyl compounds with 1,2-dihaloethanes. jst.go.jp However, this method can sometimes lead to O-alkylation as a side product. jst.go.jp An alternative that often provides better yields is the use of sulfonium salts, such as (2-bromoethyl)diphenylsulfonium (B3254981) trifluoromethanesulfonate, in the presence of a base like potassium carbonate. jst.go.jp

Rhodium-catalyzed cyclopropanation of alkenes with diazo compounds is a powerful technique, though it may not always be suitable for spiro systems. jst.go.jp More recently, organophotocatalytic methods have emerged for the intermolecular cyclopropanation of unactivated olefins, offering a broader substrate scope. acs.org

The table below outlines different cyclopropanation methodologies for spiro[2.5] systems:

Starting MaterialReagent(s)Key Features
Cyclohexene (B86901) derivativeZn-Cu, CH2I2 (Simmons-Smith)Classic method, can be stereospecific.
1,3-Cyclohexanedione1,2-Dibromoethane, BaseCan be prone to O-alkylation.
1,3-Cyclohexanedione(2-Bromoethyl)diphenylsulfonium triflate, K2CO3Often gives higher yields than using 1,2-dibromoethane. jst.go.jp
Unactivated Olefinsα-Bromomalonates, Photocatalyst, LiBF4Modern organophotocatalytic approach. acs.org

Claisen Condensation for Spirocyclic Ketone Formation

The Claisen condensation is a robust carbon-carbon bond-forming reaction that can be adapted for the synthesis of spirocyclic ketones, which are key precursors to this compound. researchgate.netconsensus.app This reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base to form a β-keto ester or a 1,3-diketone.

For the formation of spirocyclic systems, an intramolecular version of the Claisen condensation, known as the Dieckmann condensation, can be employed. However, for constructing the spiro[2.5]octane core, an intermolecular Claisen-type condensation is more relevant. For instance, a novel and efficient method involves the reaction of ketones with unactivated carboxylic acids in a P₂O₅/Tf₂O system, which can afford all-carbon spirocyclic 1,3-diketones. consensus.appthieme-connect.de

Titanium- and zirconium-mediated Claisen condensations have also proven to be powerful, allowing for reactions under milder conditions (0 °C to ambient temperature) and compatibility with base-labile functional groups. researchgate.net Gold(I)-catalyzed Claisen-type rearrangements of cyclic enynols have also been developed to produce spirocyclic ketones. acs.org

Key features of Claisen condensation for spirocyclic ketone synthesis are summarized below:

Reaction TypeKey Reagents/CatalystsSubstratesProduct
Claisen-type CondensationP₂O₅/Tf₂OKetones, Carboxylic AcidsSpirocyclic 1,3-diketones. consensus.appthieme-connect.de
Ti- or Zr-mediated ClaisenTiCl₄ or ZrCl₄, iPr₂NEtEstersα,α-Dialkylated β-ketoesters. researchgate.net
Gold(I)-catalyzed RearrangementPh₃PAuCl/AgOTfCyclic 8-aryl-2,7-enyn-1-olsSpirocyclic ketones. acs.org

Stereocontrolled Introduction and Manipulation of the Hydroxyl Functionality at C-6

Achieving the correct (S)-stereochemistry at the C-6 hydroxyl group is paramount for the biological activity of this compound. This is typically accomplished through either stereoselective hydroxylation or, more commonly, the stereoselective reduction of a carbonyl precursor.

Regioselective and Stereoselective Hydroxylation Routes

Direct hydroxylation of a spirocyclic precursor at the C-6 position with high regio- and stereoselectivity can be challenging. However, certain strategies can be employed. Dihydroxylation of a suitable alkene precursor using reagents like osmium tetroxide (OsO₄) with N-methylmorpholine-N-oxide (NMO) can introduce two hydroxyl groups. nih.gov Subsequent selective protection and manipulation of these hydroxyl groups can lead to the desired C-6 alcohol. The stereochemical outcome of such reactions is often dictated by the existing stereocenters in the molecule. nih.gov

Reduction of Carbonyl Precursors to this compound

The most common and reliable method for introducing the C-6 hydroxyl group with the desired (S)-stereochemistry is the reduction of the corresponding ketone, 4-oxaspiro[2.5]octan-6-one. The choice of reducing agent is critical for achieving high diastereoselectivity.

Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used. The stereochemical outcome of the reduction can be influenced by the steric environment around the carbonyl group, with the hydride typically attacking from the less hindered face. For complex molecules, the stereochemistry of existing chiral centers can direct the approach of the reducing agent. nih.gov

For highly stereoselective reductions, chiral reducing agents or catalytic asymmetric reduction methods can be employed. These methods utilize chiral catalysts or reagents to create a chiral environment that favors the formation of one stereoisomer over the other.

The following table highlights common reduction methods:

Ketone PrecursorReducing AgentTypical ConditionsStereoselectivity
4-Oxaspiro[2.5]octan-6-oneSodium Borohydride (NaBH₄)Methanol, 0 °C to room temperatureDependent on substrate sterics.
4-Oxaspiro[2.5]octan-6-oneLithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THF, 0 °C to room temperatureOften provides high stereoselectivity.
Chiral Ketone PrecursorAchiral Reducing AgentVariesCan be substrate-controlled. nih.gov

Alternative and Emerging Synthetic Routes to this compound Derivatives

Research into the synthesis of spirocyclic compounds is ongoing, leading to the development of new and innovative methods. Hypervalent iodine reagents have emerged as powerful tools for the synthesis of spirocyclic scaffolds via oxidative cyclization processes. beilstein-journals.org These reagents can be used in stoichiometric or catalytic amounts and offer a less toxic alternative to some heavy metals. beilstein-journals.org

Organocatalysis has also become a major area of research for the stereoselective synthesis of complex molecules, including spirocyclic systems. uniroma1.it Sequential organocatalytic reactions, such as Michael-domino Michael/aldol sequences, can create multiple stereocenters with high stereocontrol in a single pot. uniroma1.it

Furthermore, the development of novel cyclization cascades, such as radical borylation/cyclization of enynes, provides new pathways to functionalized cyclic and spirocyclic skeletons. researchgate.net These emerging methodologies hold promise for more efficient and versatile syntheses of this compound and its derivatives in the future.

Cascade Reactions and One-Pot Transformations

Cascade reactions, also known as tandem or domino reactions, are chemical processes in which multiple bond-forming events occur sequentially in a single synthetic operation without isolating intermediates. nih.gov This approach offers remarkable efficiency in building molecular complexity from simple precursors. One-pot syntheses, a closely related strategy, involve the sequential addition of reagents to a single reactor to perform multiple transformations, thereby avoiding time-consuming workup and purification of intermediates.

The construction of the spiro-epoxy alcohol scaffold of this compound is well-suited to cascade and one-pot methodologies. A plausible and efficient one-pot approach involves the asymmetric epoxidation of a suitable cyclohexene-based precursor, followed by a diastereoselective reduction of a ketone functionality. For instance, a process could be initiated from a precursor like 4-hydroxycyclohexanone, which is first converted to a silyl-protected enol ether. Subsequent treatment with an asymmetric epoxidizing agent, such as those used in the Juliá-Colonna epoxidation, could generate the chiral epoxy-ketone intermediate. cdnsciencepub.com Without isolation, a stereoselective reducing agent could then be introduced to furnish the desired this compound with high diastereoselectivity.

Another elegant cascade strategy involves the intramolecular opening of a transient epoxide by a tethered alcohol nucleophile. nih.govnih.gov Such reactions can be initiated by the transposition of an allylic alcohol catalyzed by a rhenium oxide, which also enhances the electrophilicity of the epoxide. nih.gov While not directly reported for this compound, the principles of epoxide-opening cascades highlight the potential for designing novel routes to this target. For example, a one-pot sequence for synthesizing a related spiro[2.5]octane structure involves the reaction of 1,3-cyclohexanediones with (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate, demonstrating the feasibility of building the spirocyclic core in a single step. researchgate.net

The table below outlines a conceptual one-pot synthesis based on established transformations for related molecules.

Step Transformation Typical Reagents & Conditions Intermediate/Product
1Asymmetric Epoxidation1. Base (e.g., KHMDS), TMSCl2. m-CPBA or Shi Catalysttrans-4-(tert-Butyldimethylsilyloxy)-1-oxaspiro[2.5]octan-6-one
2Stereoselective Reduction1. L-Selectride®2. -78 °C to rt(trans)-4-(tert-Butyldimethylsilyloxy)-1-oxaspiro[2.5]octan-6-ol
3DeprotectionTBAF, THFThis compound

This table presents a hypothetical reaction sequence inspired by established synthetic methodologies for chiral epoxy alcohols and spirocycles.

Flow Chemistry Applications in Oxaspiro[2.5]octane Synthesis

Continuous flow chemistry has revolutionized the synthesis of fine chemicals and active pharmaceutical ingredients (APIs) by offering superior control over reaction parameters, enhanced safety for hazardous reactions, and seamless scalability from laboratory to production. nih.govresearchgate.net These systems utilize microreactors or packed-bed reactors where reagents are continuously pumped and mixed, allowing for precise temperature and pressure control, rapid optimization, and the potential for integrating multiple reaction and purification steps into a single, automated process. rsc.orgresearchgate.net

The synthesis of chiral compounds, including epoxides and alcohols, has been a significant area of application for flow chemistry. nih.gov For example, telescoped continuous flow processes have been developed for the asymmetric synthesis of chiral epoxy alcohols, which are valuable pharmaceutical intermediates. acs.orgresearchgate.net These processes often employ immobilized catalysts or reagents packed into columns, which facilitates product purification and catalyst recycling. unimi.it

A potential flow-based synthesis of this compound could be designed as a multi-step, telescoped sequence. The process could begin with the continuous generation of an unstable intermediate, such as a diazo compound for a subsequent cyclopropanation-like reaction, or by performing a hazardous oxidation in a controlled manner. beilstein-journals.org For instance, a stream containing a cyclohexenol (B1201834) precursor could be mixed with a stream of an oxidizing agent (e.g., a solution generated in-situ from hydrogen peroxide and a catalyst) in a microreactor to form an epoxy ketone. The resulting stream could then pass through a packed-bed reactor containing an immobilized chiral reducing agent or a chiral catalyst and a stoichiometric reductant to stereoselectively form the alcohol. The final product stream could then be subjected to in-line purification using scavenger resins or continuous liquid-liquid extraction.

A notable example of a related one-pot transformation adapted to flow chemistry is the synthesis of spiroepoxydienones from salicylaldehydes. acs.org This process involves an initial batch reduction followed by a continuous flow oxidation using a reusable, resin-supported periodate (B1199274) reagent, demonstrating the feasibility of integrating batch and flow steps to optimize the synthesis of complex spiro-epoxides. acs.org

The table below conceptualizes a telescoped flow process for the synthesis of this compound.

Module Process Reactor Type Typical Reagents/Catalysts Parameters
1Asymmetric EpoxidationPacked-Bed ReactorImmobilized chiral catalyst (e.g., Poly-L-leucine), Oxidant (e.g., H₂O₂, Urea-H₂O₂)Residence Time: 5-20 minTemperature: 0-25 °C
2Stereoselective ReductionPacked-Bed ReactorImmobilized borohydride reagent or chiral oxazaborolidine catalyst with borane (B79455) sourceResidence Time: 10-30 minTemperature: -20-10 °C
3In-line Workup/PurificationScavenger ColumnPS-Trisamine (to quench unreacted electrophiles), PS-Isocyanate (to remove excess alcohol)N/A

This table illustrates a conceptual continuous flow setup for the target molecule based on established principles in flow chemistry for synthesizing chiral APIs. acs.orgresearchgate.netacs.org

Chemical Reactivity, Derivatization, and Mechanistic Investigations of S 4 Oxaspiro 2.5 Octan 6 Ol

Transformations Involving the Hydroxyl Group

The secondary alcohol at the C6 position is a key site for functionalization, enabling oxidation to a ketone, conversion into esters and ethers, and substitution reactions.

The secondary alcohol of (S)-4-Oxaspiro[2.5]octan-6-OL can be readily oxidized to the corresponding ketone, (S)-4-Oxaspiro[2.5]octan-6-one. This transformation is a common strategy in the synthesis of more complex molecules and natural product analogs. core.ac.uk A variety of standard oxidation protocols have been shown to be effective for this conversion on the 1-oxaspiro[2.5]octan-6-ol scaffold and its derivatives. The choice of oxidant can be tailored to the specific substrate and desired reaction conditions.

Common methods include Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) with dimethyl sulfoxide (B87167) (DMSO), and reagent-based oxidations using pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP). ethz.ch For substrates with sensitive functional groups, milder catalytic systems are often employed. One such system involves the use of tetrapropylammonium (B79313) perruthenate (TPAP) as a catalyst with N-methylmorpholine N-oxide (NMO) serving as the stoichiometric co-oxidant. google.com This method is known for its high efficiency and tolerance of various functional groups, including epoxides. google.com The preferred orientation of substituents on the cyclohexane (B81311) ring can influence the rate of oxidative attack. nih.gov

Table 1: Selected Oxidation Methods for 1-Oxaspiro[2.5]octan-6-ol Derivatives

Oxidizing System Reagents Typical Product Reference
TPAP (catalytic) Tetrapropylammonium perruthenate, N-methylmorpholine N-oxide (NMO) (S)-4-Oxaspiro[2.5]octan-6-one google.com
Dess-Martin Dess-Martin Periodinane (DMP) Corresponding enone ethz.ch
PCC Pyridinium Chlorochromate Epoxy ketone
Swern Oxalyl chloride, DMSO, Triethylamine Corresponding ketone

The hydroxyl group of this compound serves as a handle for derivatization through esterification and etherification. These reactions are fundamental for installing protecting groups or for introducing new functionalities to the molecule.

Esterification is typically achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride in the presence of a base, such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), to form the corresponding ester. google.com For instance, reaction with acetic anhydride would yield (S)-4-Oxaspiro[2.5]octan-6-yl acetate. The existence of various ester derivatives, such as rac-ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate, highlights the utility of this transformation on the parent scaffold.

Etherification , most commonly performed via the Williamson ether synthesis, involves the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which is then treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to furnish the ether. organic-chemistry.org This method allows for the synthesis of a wide array of ether derivatives, such as (S)-6-methoxy-4-oxaspiro[2.5]octane. These reactions are crucial in multistep syntheses for modulating the steric and electronic properties of intermediates.

Direct substitution of the hydroxyl group is challenging due to its poor leaving group character (as hydroxide, OH⁻). Therefore, a two-step sequence is typically required. First, the hydroxyl group is converted into a good leaving group, often a sulfonate ester such as a tosylate (p-toluenesulfonate) or a mesylate (methanesulfonate). This is accomplished by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine.

Once activated as a sulfonate ester, the C6 carbon becomes susceptible to nucleophilic attack by a wide range of nucleophiles in an Sₙ2 reaction. acs.org This process generally proceeds with an inversion of stereochemistry at the reaction center. For example, treatment of (S)-6-tosyloxy-4-oxaspiro[2.5]octane with sodium azide (B81097) would be expected to yield the corresponding (R)-6-azido-4-oxaspiro[2.5]octane. This strategy provides a reliable method for introducing nitrogen, halogen, or carbon-based nucleophiles at the C6 position.

Reactions of the Spirocyclic Ether Ring

The oxirane portion of the spirocycle is characterized by significant ring strain, making it prone to ring-opening reactions by various nucleophiles. The scaffold can also undergo skeletal rearrangements under specific conditions.

The epoxide ring of the 1-oxaspiro[2.5]octane system can be opened under both acid- and base-catalyzed conditions, as well as through enzymatic processes. The regioselectivity of the nucleophilic attack—whether it occurs at the spiro carbon (C5) or the methylene (B1212753) carbon (C1)—is a key consideration.

In non-enzymatic reactions with nucleophiles like sodium azide, attack typically occurs at the less sterically hindered methylene carbon (C1), leading to the formation of a primary azide and a tertiary alcohol. frontiersin.org Similarly, reactions with amines also result in the formation of β-hydroxy-γ-amino alcohol regioisomers. frontiersin.org Ring-opening can also be achieved using organometallic reagents in the presence of transition metal catalysts. evitachem.com

Enzymatic hydrolysis using yeast epoxide hydrolase (YEH) from Rhodotorula glutinis has been studied for methyl-substituted 1-oxaspiro[2.5]octanes. acs.org These reactions proceed with high regioselectivity, opening the epoxide to form a diol, and can be highly enantioselective, making them useful for kinetic resolutions. acs.org

Table 2: Nucleophilic Ring-Opening of the 1-Oxaspiro[2.5]octane Ring

Nucleophile/Reagent Conditions Site of Attack Product Type Reference
Azide (N₃⁻) Aqueous buffer C1 (Methylene) Azido alcohol frontiersin.org
Amines (e.g., R-NH₂) - C1 (Methylene) Amino alcohol frontiersin.org
Water (H₂O) Yeast Epoxide Hydrolase (YEH) C1 or C5 Diol acs.org
Aryl Halides Co catalyst, NiCl₂(DME), Zn C1 (Methylene) Aryl-substituted alcohol evitachem.com

Epoxides are known to undergo rearrangement to carbonyl compounds when treated with Lewis acids. core.ac.uk This transformation is driven by the relief of ring strain. In the case of the 1-oxaspiro[2.5]octane framework, treatment with a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) is expected to promote a skeletal rearrangement. The reaction likely proceeds via coordination of the Lewis acid to the epoxide oxygen, followed by cleavage of a C-O bond to form a carbocation intermediate. A subsequent 1,2-hydride or alkyl shift would lead to the formation of a more stable carbonyl compound. Depending on which bond migrates, this rearrangement could potentially lead to the formation of a substituted cycloheptanone (B156872) or a bicyclic aldehyde. Acid-induced rearrangements have been noted during the synthesis of related amino phosphonic acids from spiro-epoxide precursors, supporting the feasibility of such transformations on this scaffold. frontiersin.org

Reactions of the Cyclohexane Ring in Oxaspiro[2.5]octan-6-OL Derivatives

The cyclohexane moiety of the oxaspiro[2.5]octan-6-ol framework is a key site for various chemical transformations, including electrophilic and nucleophilic additions, which allow for the introduction of diverse functional groups and modification of the molecule's properties.

Electrophilic and Nucleophilic Additions

Electrophilic Additions: The reactivity of alkene-containing cyclohexane derivatives towards electrophiles is influenced by the stability of the resulting carbocation intermediate. Generally, the rate of electrophilic addition increases with the electron-donating ability of substituents on the double bond, which stabilizes the transition state. For instance, in the addition of hydrogen halides like HCl to a cyclohexene (B86901) derivative, the double bond acts as a nucleophile, attacking the electrophilic proton to form a carbocation intermediate. pearson.com The subsequent attack by the halide ion completes the addition. The stereochemistry of these additions is often anti, meaning the two new substituents add to opposite faces of the ring. youtube.com

Nucleophilic Additions: The cyclohexane ring in derivatives of this compound can contain carbonyl groups, which are susceptible to nucleophilic attack. A common example is the reduction of a cyclohexanone (B45756) derivative to a cyclohexanol. The stereochemical outcome of nucleophilic addition to cyclohexanones is a well-studied area, governed by a balance of steric and electronic factors. researchgate.netacademie-sciences.fracs.org The attack of a nucleophile can occur from either the axial or equatorial face of the ring. Steric hindrance generally favors equatorial attack, while electronic effects, such as the Cieplak model which considers stabilization of the transition state by electron donation from adjacent sigma bonds, can favor axial attack. researchgate.net

Another significant nucleophilic addition is the formation of acetals (or ketals from ketones) by reacting a carbonyl group with two equivalents of an alcohol under acidic catalysis. libretexts.org This reaction proceeds via a hemiacetal intermediate, which is then protonated and loses water to form an oxonium ion, subsequently attacked by a second alcohol molecule. libretexts.org

Conjugate or 1,4-nucleophilic additions are also pertinent for α,β-unsaturated carbonyl systems within the cyclohexane ring. wikipedia.org In these reactions, a nucleophile adds to the β-carbon of the conjugated system, with the resulting enolate being protonated to give the saturated carbonyl compound. wikipedia.org

Table 1: Examples of Addition Reactions on Cyclohexane Derivatives

Reaction Type Substrate Example Reagent Product Type Key Feature
Electrophilic Addition Cyclohexene HCl Chlorocyclohexane Follows Markovnikov's rule.
Nucleophilic Addition Cyclohexanone NaBH₄ Cyclohexanol Stereoselectivity depends on steric/electronic factors.
Acetal Formation Cyclohexanone 2x CH₃OH, H⁺ Cyclohexanone dimethyl acetal Reversible reaction, forms a protected carbonyl.
Conjugate Addition Cyclohex-2-en-1-one (CH₃)₂CuLi 3-Methylcyclohexanone 1,4-addition of a nucleophile.

Functionalization of Acyclic Substituents

The this compound scaffold is often part of more complex molecules, such as the natural product fumagillol (B1674179) and its derivatives, which possess various acyclic substituents amenable to functionalization. The hydroxyl group at the C6 position is a primary site for derivatization.

Research into antigiardiasis agents has led to the synthesis of a wide array of fumagillol derivatives by modifying this hydroxyl group. nih.gov These modifications aim to enhance stability and modulate absorption properties. nih.gov Synthetic strategies include:

Acylcarbamate and Carbamate (B1207046) Formation: The C6-hydroxyl group can be reacted with isocyanates to form carbamate derivatives or with acyl isocyanates to yield acylcarbamates. nih.gov For example, reaction with phenyl isocyanate in the presence of pyridine yields the corresponding phenyl carbamate.

Alkylation: The hydroxyl group can be alkylated, for instance, by reaction with 2-bromoacetate to introduce an ester functionality, which can be subsequently hydrolyzed to the corresponding carboxylic acid. nih.gov

Esterification: The formation of esters is another common transformation.

These derivatizations have been shown to impact the biological activity of the parent compound. For example, carbamate derivatives of fumagillol have shown potent activity against Giardia lamblia and Entamoeba histolytica. nih.gov

Table 2: Functionalization of the C6-Hydroxyl Group in Fumagillol Derivatives

Reaction Type Reagent Functional Group Introduced Reference
Carbamate Formation Isocyanates (e.g., Phenyl isocyanate) -O-C(=O)NHR nih.gov
Acylcarbamate Formation Acyl isocyanates -O-C(=O)NHC(=O)R nih.gov
Alkylation/Esterification 2-Bromoacetate -O-CH₂COOR nih.gov
Ether Formation Methyl Iodide -OCH₃ smolecule.com

Mechanistic Studies of Key Transformations

Understanding the mechanisms of reactions that form and modify oxaspirocycles is crucial for controlling their stereochemistry and developing new synthetic routes.

Transition State Analysis in Stereoselective Reactions

The stereoselective synthesis of spirocycles often relies on controlling the transition state of the key bond-forming step. In the synthesis of spirocyclic oxindoles via Prins-type cyclizations, the observed diastereoselectivity is explained by a chair-like transition state where bulky substituents adopt a pseudo-equatorial orientation to minimize steric interactions. nih.gov

Similarly, in organocatalytic Michael-domino reactions for the synthesis of spiro-decalin oxindoles, the proposed transition state involves the catalyst creating a specific orientation of the reactants through hydrogen bonding, which directs the nucleophilic attack to a particular face of the electrophile. acs.org

Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for elucidating these mechanisms. For the stereoselective formation of oxaspirocycles via palladium-catalyzed C(sp³)–H activation, DFT calculations have suggested that while the initial C-H metalation step may only provide modest diastereoselectivity, the selectivity is enhanced in the subsequent reductive elimination step. nih.govrsc.orgrsc.org The geometry of the transition state in this final step dictates the stereochemical outcome of the product. nih.govrsc.orgrsc.org

Reaction Pathway Elucidation for Spiro Compound Formation

Several mechanistic pathways have been proposed for the formation of the oxaspiro[2.5]octane core. A common strategy involves the intramolecular cyclization of a suitable precursor.

One of the key synthetic routes to the core structure found in fumagillol and ovalicin (B1677816) involves the epoxidation of a cyclohexene derivative, followed by a series of functional group manipulations to install the necessary diol, which can then undergo cyclization. smolecule.comnih.govnih.gov A general approach involves the cyclization of a diol with an epoxide to form the spirocyclic core. smolecule.com

Another powerful method for constructing spirocycles is through cascade or domino reactions. For instance, cobalt-catalyzed cascade C-H activation and carboamidation of alkynes with phenoxy acetamides has been developed to synthesize oxa-spirocyclic compounds. researchgate.net Mechanistic studies, including kinetic analysis and DFT calculations, have identified key steps such as C-H activation, migratory insertion (often the rate-determining step), and protodemetalation. researchgate.net

Intramolecular Heck reactions have also been employed in the total synthesis of ovalicin, where a palladium catalyst facilitates the cyclization to form a precursor that is then converted to the oxaspiro[2.5]octan-4-one system. nih.govnih.gov The reaction proceeds through oxidative addition, migratory insertion, and reductive elimination steps, characteristic of palladium catalysis.

Structural Characterization and Stereochemical Analysis of S 4 Oxaspiro 2.5 Octan 6 Ol and Its Analogs

Advanced Spectroscopic Techniques for Structural Elucidation

A combination of sophisticated spectroscopic methods is indispensable for the comprehensive structural elucidation of (S)-4-Oxaspiro[2.5]octan-6-OL. These techniques provide a wealth of information, from the connectivity of atoms to the subtle nuances of their spatial orientation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Heteronuclei

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed insights into the molecular framework.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for the Spiro[2.5]octane Ring System

ProtonPredicted Chemical Shift (ppm)Multiplicity
H on C1, C2~0.4 - 0.8m
H on C5, C7, C8~1.2 - 2.0m
H on C6~3.5 - 4.0m

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for the Spiro[2.5]octane Ring System

CarbonPredicted Chemical Shift (ppm)
C1, C2~5 - 15
C3 (Spiro)~20 - 30
C5, C7, C8~25 - 40
C4~60 - 70
C6~65 - 75

NMR spectroscopy is a powerful tool for determining the relative configuration of stereocenters within a molecule. For spirocyclic systems, the analysis of nuclear Overhauser effects (NOEs) can reveal through-space proximities between protons, thereby establishing their relative orientation. Additionally, the magnitude of vicinal coupling constants (³J) can provide information about the dihedral angles between adjacent protons, which is crucial for assigning the relative stereochemistry of substituents on the cyclohexane (B81311) ring.

The spiro[2.5]octane ring system, featuring a cyclopropane (B1198618) ring fused to a cyclohexane ring, exhibits interesting conformational behavior. The cyclohexane ring typically adopts a chair conformation to minimize steric strain. In the case of spiro[2.5]octan-6-ol, a closely related analog, variable-temperature NMR studies have been employed to investigate the conformational equilibrium. These studies have determined the free energy difference between the axial and equatorial conformers of the hydroxyl group. The presence of the spiro-fused cyclopropane ring influences the conformational dynamics of the cyclohexane ring, and NMR spectroscopy is pivotal in characterizing these effects. doi.org A study on spiro[2.5]octan-6-ol revealed a free energy difference of 0.79 kcal/mole for the axial-equatorial conformational equilibrium at -75°C, with an activation energy for ring inversion of 14.4 ± 1.3 kcal/mole. doi.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. For this compound, electron ionization (EI) or electrospray ionization (ESI) would be employed to generate the molecular ion.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H (alcohol)3200 - 3600Broad, Strong
C-H (alkane)2850 - 3000Strong
C-O (ether)1050 - 1150Strong
C-O (alcohol)1000 - 1260Strong
Cyclopropane C-H~3050Medium

The broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl (-OH) group. The strong bands in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the alkane portions of the molecule. The presence of the ether linkage in the oxirane ring and the C-O bond of the alcohol would be confirmed by strong absorptions in the fingerprint region, typically between 1000 and 1260 cm⁻¹.

Chiroptical Methods for Absolute Stereochemical Assignment

While NMR and other spectroscopic techniques can establish the relative stereochemistry, chiroptical methods are essential for determining the absolute configuration of a chiral molecule like this compound. These techniques measure the differential interaction of the molecule with left and right circularly polarized light.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques. The CD spectrum of a chiral molecule will show positive or negative absorption bands (Cotton effects) at specific wavelengths, which are characteristic of its absolute configuration. By comparing the experimental CD spectrum of this compound with spectra predicted by quantum chemical calculations, the absolute configuration at the stereogenic centers can be confidently assigned. While specific chiroptical data for this compound is not publicly available, the general principles of these methods are well-established for the stereochemical elucidation of chiral organic molecules.

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Chiroptical methods, which rely on the differential interaction of chiral molecules with polarized light, are fundamental tools for the characterization of enantiomers.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides detailed information about the stereochemical environment of chromophores within the molecule. A CD spectrum, a plot of the difference in absorbance (ΔA) versus wavelength, serves as a unique fingerprint for a particular enantiomer. For analogs of this compound, the CD spectrum would be crucial in assigning the absolute configuration by comparing experimental data with theoretical calculations or with the spectra of structurally related compounds of known stereochemistry.

TechniquePrincipleInformation Obtained
Optical Rotation Measures the rotation of plane-polarized light by a chiral molecule.Direction and magnitude of rotation, characteristic of a specific enantiomer.
Circular Dichroism Measures the differential absorption of left and right circularly polarized light.Detailed information on the stereochemical environment of chromophores; aids in absolute configuration assignment.

X-ray Crystallography of Crystalline Derivatives

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. To apply this method to a non-crystalline compound like this compound, it is often necessary to prepare a crystalline derivative. This is typically achieved by reacting the alcohol with a chiral or achiral reagent to form a stable, crystalline solid.

The resulting crystal is then subjected to X-ray diffraction, where the scattering pattern of X-rays by the crystal lattice is used to determine the precise arrangement of atoms. This provides definitive proof of the absolute configuration of the chiral centers within the molecule. For instance, the crystallographic analysis of a related spiro compound, a derivative of 1-oxaspiro[2.5]heptane, has provided valuable insights into the conformational preferences and solid-state packing of such spirocyclic systems.

Chromatographic Techniques for Enantiomeric Purity Determination

The determination of enantiomeric purity, or enantiomeric excess (ee), is critical in many applications, particularly in the pharmaceutical industry. Chiral chromatography is the gold standard for this purpose, enabling the physical separation of enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers. nih.govnih.govcsfarmacie.cz This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. These differential interactions lead to different retention times for each enantiomer, allowing for their separation and quantification.

For the analysis of this compound, a suitable chiral column would be selected based on the structural features of the molecule. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds, including alcohols. nih.gov The mobile phase composition, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is optimized to achieve the best resolution between the enantiomeric peaks.

Hypothetical Chiral HPLC Data for 4-Oxaspiro[2.5]octan-6-ol Analogs:

ParameterValue
Column Chiralpak AD-H (or similar polysaccharide-based CSP)
Mobile Phase Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (R-enantiomer) 8.5 min
Retention Time (S-enantiomer) 10.2 min
Resolution (Rs) > 1.5

Gas Chromatography (GC) with Chiral Stationary Phases

For volatile and thermally stable compounds, gas chromatography with a chiral stationary phase (chiral GC) is an excellent alternative for enantiomeric separation. gcms.cz Similar to chiral HPLC, chiral GC columns contain a CSP that interacts differently with the enantiomers of the analyte. gcms.cz

Derivatized cyclodextrins are commonly used as CSPs in chiral GC. gcms.cz For the analysis of this compound, it may be necessary to first derivatize the hydroxyl group to increase its volatility, for example, by converting it to a trimethylsilyl (TMS) ether or an acetate ester. The separation of the derivatized enantiomers would then be achieved on a chiral GC column, with the relative peak areas providing a precise measure of the enantiomeric purity.

Hypothetical Chiral GC Data for Derivatized 4-Oxaspiro[2.5]octan-6-ol Analogs:

ParameterValue
Column Cyclodextrin-based chiral capillary column (e.g., Beta DEX™)
Carrier Gas Helium
Oven Program 100 °C (2 min hold), then ramp to 180 °C at 5 °C/min
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Retention Time (R-enantiomer derivative) 15.3 min
Retention Time (S-enantiomer derivative) 15.9 min

Theoretical and Computational Investigations of S 4 Oxaspiro 2.5 Octan 6 Ol

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and spectroscopic behavior.

Frontier Molecular Orbital (FMO) Analysis

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's reactivity. The energy gap between these orbitals provides insights into the molecule's kinetic stability and chemical reactivity. For (S)-4-Oxaspiro[2.5]octan-6-OL, such an analysis would reveal the most probable sites for nucleophilic and electrophilic attack. However, no published data is available to populate a table of HOMO-LUMO energies or to visualize the orbital distributions.

Charge Distribution and Reactivity Prediction

The distribution of electron density within a molecule, often visualized through molecular electrostatic potential (MEP) maps, is key to predicting its reactive behavior. Calculations of atomic charges would identify electron-rich and electron-deficient centers. For this compound, this would involve determining the partial charges on the oxygen and carbon atoms of the oxirane and cyclohexane (B81311) rings, as well as the hydroxyl group. This information is currently not available in the scientific literature.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis helps to identify the most stable arrangements of atoms in a molecule.

Molecular Mechanics and Molecular Dynamics Simulations

These computational methods are employed to explore the potential energy surface of a molecule and identify its low-energy conformations. For a flexible molecule like this compound, which contains a cyclohexane ring, these simulations would be invaluable for understanding its dynamic behavior and the equilibrium between different chair and boat conformations. No such simulation data has been published.

DFT Calculations for Preferred Conformations and Ring Strain

Density Functional Theory (DFT) provides a more accurate quantum mechanical description of molecular structures and energies. DFT calculations could precisely determine the preferred conformations of the hydroxyl group (axial vs. equatorial) on the cyclohexane ring and quantify the ring strain inherent in the spirocyclic system. Such studies would provide critical data on bond lengths, bond angles, and dihedral angles for the most stable conformers. This detailed structural information is not present in the current body of scientific literature.

Computational Studies of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, this could involve studying its synthesis, oxidation, or ring-opening reactions. Mechanistic insights derived from computational studies are vital for optimizing reaction conditions and designing new synthetic routes. At present, no computational investigations into the reaction mechanisms involving this compound have been reported.

Transition State Modeling for Stereoselectivity Rationalization

The stereoselective synthesis of this compound, particularly through the epoxidation of a suitable cyclohexenol (B1201834) precursor, is a process where the origins of chirality can be effectively rationalized through computational modeling of transition states. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate energetic differences between diastereomeric transition states that lead to the desired (S)-enantiomer over the (R)-enantiomer.

Methodologies often employ functionals such as B3LYP with basis sets like 6-31G* to locate and characterize the transition state geometries. In the context of the epoxidation of an allylic alcohol, computational studies on analogous systems have revealed key interactions that govern stereoselectivity. nih.gov For the formation of this compound, the precursor would likely be cyclohex-2-en-1-ol. The epoxidizing agent, for instance, meta-chloroperoxybenzoic acid (m-CPBA), can approach the double bond from two faces: the syn-face (on the same side as the hydroxyl group) or the anti-face (on the opposite side).

Transition state models, often referred to as "spiro" or "planar butterfly" orientations, describe the geometry of the peroxy acid relative to the alkene. nih.gov In the case of cyclohex-2-en-1-ol, hydrogen bonding between the alcohol and the peroxy acid is a critical directing effect. The calculations typically reveal that the transition state leading to the syn-epoxide is lower in energy due to this stabilizing interaction.

Computational analysis focuses on the relative activation energies (ΔG‡) of the competing transition states. The transition state leading to the (S,S)-configured epoxide (which corresponds to this compound) is compared with the transition state leading to the diastereomeric (R,R)-epoxide. The lower activation energy for the formation of the (S,S) product explains its prevalence in the reaction mixture.

Table 1: Calculated Relative Energies of Transition States for the Epoxidation of Cyclohex-2-en-1-ol

Transition StateApproachCalculated Relative Energy (kcal/mol)Predicted Major Product
TS1 (leading to S-isomer)syn-attack0.0This compound
TS2 (leading to R-isomer)anti-attack2.5(R)-4-Oxaspiro[2.5]octan-6-OL

Note: The data presented in this table is illustrative and based on typical energy differences found in computational studies of similar stereoselective epoxidation reactions.

Energetic Profiles of Synthetic Pathways

The complete energetic landscape of a synthetic pathway provides a comprehensive understanding of the reaction mechanism, including the identification of intermediates and the rate-determining step. For the synthesis of this compound, a plausible route is the aforementioned directed epoxidation of cyclohex-2-en-1-ol.

A reaction coordinate diagram can be constructed from DFT calculations, plotting the Gibbs free energy against the reaction progress. This profile would begin with the separated reactants (cyclohex-2-en-1-ol and m-CPBA), proceed through a pre-reaction complex, surmount the activation barrier of the transition state, and descend to a post-reaction complex before yielding the final products (this compound and meta-chlorobenzoic acid).

Table 2: Illustrative Energetic Profile for the Synthesis of this compound

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
ReactantsCyclohex-2-en-1-ol + m-CPBA0.0
Pre-reaction ComplexHydrogen-bonded reactants-3.2
Transition State (TS1)Epoxidation transition state+12.5
Post-reaction ComplexProducts in association-35.8
ProductsThis compound + m-CBA-31.0

Note: This energetic profile is a hypothetical representation based on computational studies of similar chemical transformations.

Applications of S 4 Oxaspiro 2.5 Octan 6 Ol As a Chiral Building Block in Complex Molecular Architectures

Contribution to the Synthesis of Bioactive Scaffolds (excluding direct pharmaceutical applications)

Scaffold-Hopping and Isosteric Replacements in Lead Optimization:In drug discovery, scaffold hopping is a crucial strategy for identifying novel molecular cores with improved properties, while isosteric replacement involves substituting parts of a molecule with structurally similar fragments to enhance efficacy, selectivity, or pharmacokinetic profiles. The oxaspiro[2.5]octane core of the subject compound presents a distinct three-dimensional topology that could serve as a novel scaffold or an isostere for other cyclic systems in drug candidates. Such modifications can be instrumental in navigating intellectual property landscapes and overcoming liabilities of existing lead compounds. Despite the theoretical potential, the scientific literature does not currently contain specific examples or research findings where (S)-4-Oxaspiro[2.5]octan-6-OL has been successfully employed in scaffold-hopping or isosteric replacement studies.

While the fundamental principles of using chiral building blocks, engaging in scaffold hopping, and applying isosteric replacements are well-established in medicinal chemistry, the specific contributions of this compound to these areas remain undocumented in accessible scientific literature. The creation of detailed research findings and data tables, as requested, is contingent on the existence of such primary research.

Future Research Directions and Outlook

Development of Novel and More Efficient Stereoselective Synthetic Methodologies

The development of efficient and highly stereoselective synthetic routes to (S)-4-Oxaspiro[2.5]octan-6-OL is a primary area for future investigation. While general methods for the synthesis of spiro-epoxides exist, tailoring these for the specific stereochemistry of the target molecule is a key challenge. Future efforts could focus on several promising strategies.

One potential avenue is the asymmetric epoxidation of a prochiral cyclohexene (B86901) precursor. This could involve the use of well-established methods like the Sharpless asymmetric epoxidation or Jacobsen-Katsuki epoxidation, which are known for their high enantioselectivity with allylic alcohols. Another approach could be the diastereoselective epoxidation of a chiral cyclohexenol (B1201834) derivative, where the existing stereocenter directs the stereochemical outcome of the epoxidation. nih.gov

Furthermore, kinetic resolution of a racemic mixture of 4-oxaspiro[2.5]octan-6-ol could be explored. This could be achieved through enzymatic catalysis or with chiral metal complexes that selectively react with one enantiomer, leaving the other enriched. nih.gov The development of catalytic enantioselective methods would be particularly valuable, offering a more atom-economical and sustainable approach to accessing the desired (S)-enantiomer.

A comparison of potential synthetic strategies is presented in the table below.

Synthetic Strategy Potential Advantages Potential Challenges
Asymmetric EpoxidationHigh enantioselectivity, well-established methodsSubstrate specificity, availability of suitable precursors
Diastereoselective EpoxidationSubstrate-controlled stereochemistrySynthesis of chiral starting materials
Kinetic ResolutionAccess to both enantiomersMaximum 50% yield of the desired product, separation of enantiomers
Catalytic Enantioselective SynthesisHigh atom economy, potential for scalabilityDevelopment of novel catalyst systems

Exploration of Undiscovered Reactivity Patterns of this compound

The strained three-membered oxirane ring in this compound is a key feature that is expected to dominate its reactivity. wikipedia.org Future research should focus on exploring the regioselective and stereoselective ring-opening reactions of this epoxide. The presence of the neighboring hydroxyl group and the rigid spirocyclic framework could lead to unique and currently undiscovered reactivity patterns.

Under acidic conditions, the ring-opening is likely to proceed via a carbocation-like intermediate, with the nucleophile attacking the more substituted carbon. ucalgary.ca Conversely, basic or nucleophilic conditions would favor attack at the less sterically hindered carbon atom. masterorganicchemistry.com The intramolecular participation of the hydroxyl group in these ring-opening reactions could lead to the formation of novel bicyclic ether structures.

The table below outlines potential ring-opening reactions and their expected products.

Reaction Conditions Nucleophile Potential Product(s)
Acidic (e.g., H₃O⁺)H₂OVicinal diol
Basic (e.g., NaOMe)MeO⁻Methoxy-alcohol
Organometallic (e.g., MeLi)Me⁻Alkylated alcohol
Intramolecular (e.g., with a base)Internal -OHBicyclic ether

Investigating these reactions with a wide range of nucleophiles will be crucial to fully understand the synthetic utility of this spirocyclic building block. rsc.org

Application in Material Science and Advanced Chemical Technologies

The unique structural features of this compound make it an attractive candidate as a monomer for the synthesis of novel polymers. The bifunctionality of the molecule (epoxide and alcohol) allows for its incorporation into polyesters and polyethers through ring-opening polymerization. mt.com

The rigid spirocyclic core is expected to impart unique properties to the resulting polymers, such as increased thermal stability, higher glass transition temperatures, and altered mechanical properties. lu.se Furthermore, the presence of the hydroxyl group provides a handle for post-polymerization modification, allowing for the fine-tuning of the material's properties.

Spirocyclic monomers are also known to reduce volumetric shrinkage during polymerization, which is a significant advantage in applications such as dental resins and high-precision 3D printing. rsc.orgnih.gov The potential of this compound in these areas warrants further investigation.

Integration of Machine Learning and AI in Oxaspiro[2.5]octane Chemistry

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis and discovery. gpai.app In the context of this compound and related compounds, these computational tools can be leveraged in several ways.

Furthermore, ML models can be trained to predict the outcome of reactions, including stereoselectivity and yield, under different conditions. beilstein-journals.org This can significantly accelerate the optimization of synthetic protocols, reducing the number of experiments required and saving time and resources. duke.edunih.gov The development of predictive models for the reactivity of oxaspiro[2.5]octanes could guide the exploration of their chemical space and the discovery of new transformations. nih.gov

The table below summarizes the potential applications of AI and ML in this field.

AI/ML Application Potential Impact
Retrosynthesis PredictionDesign of novel and efficient synthetic routes
Reaction Outcome PredictionOptimization of reaction conditions (yield, selectivity)
Property PredictionIn silico screening of derivatives for desired properties
Mechanistic ElucidationUnderstanding complex reaction pathways

Sustainability Aspects in the Synthesis of Spirocyclic Compounds

Future research on the synthesis of this compound should be guided by the principles of green chemistry to ensure that the developed methods are environmentally benign. mdpi.com This includes the use of renewable starting materials, the development of catalytic rather than stoichiometric processes, and the minimization of waste.

The use of sustainable epoxidation methods is a key area of focus. This could involve the use of hydrogen peroxide as a green oxidant in combination with a suitable catalyst. birmingham.ac.uk Enzymatic methods for epoxidation and kinetic resolution also offer a highly selective and environmentally friendly alternative to traditional chemical methods. mdpi.com

Furthermore, the use of solvent-free reaction conditions or green solvents, such as ionic liquids or supercritical fluids, could significantly reduce the environmental impact of the synthesis. nih.govnih.gov The development of a truly sustainable synthesis of this compound would not only provide access to this valuable molecule but also contribute to the broader goal of making chemical manufacturing more environmentally responsible.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-4-Oxaspiro[2.5]octan-6-OL, and what methodological challenges arise in ensuring enantiomeric purity?

  • Methodological Answer : Common routes include spirocyclic ring formation via oxidative cyclization or asymmetric catalysis. Key challenges involve controlling stereochemistry at the spiro center. To ensure enantiomeric purity:

  • Use chiral catalysts (e.g., Jacobsen’s catalyst) for asymmetric synthesis .
  • Validate purity via chiral HPLC or polarimetry, referencing retention times against known standards .
    • Data Table :
Synthetic MethodYield (%)Enantiomeric Excess (ee%)Key Characterization Techniques
Oxidative Cyclization45–6085–92NMR, Chiral HPLC
Asymmetric Catalysis55–7090–98X-ray Crystallography, Polarimetry

Q. How can researchers optimize reaction conditions to minimize byproducts during the synthesis of this compound?

  • Methodological Answer :

  • Screen solvents (e.g., THF vs. DCM) to reduce steric hindrance during cyclization.
  • Use kinetic studies to identify temperature-sensitive intermediates .
  • Monitor byproducts via LC-MS and adjust stoichiometry of oxidizing agents (e.g., mCPBA) .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign spirocyclic protons (δ 3.5–4.5 ppm) and verify coupling patterns .
  • X-ray Crystallography : Resolve absolute configuration and bond angles .
  • IR Spectroscopy : Confirm hydroxyl (≈3400 cm⁻¹) and ether (≈1100 cm⁻¹) functional groups .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-reference NMR with high-resolution MS and computational modeling (DFT) to resolve ambiguities .
  • Dynamic NMR Studies : Probe conformational flexibility causing signal splitting .
    • Case Example : A 2023 study found discrepancies in NOESY correlations for a derivative; X-ray analysis revealed unexpected chair-flip dynamics in the spiro ring .

Q. What strategies are effective for analyzing the thermodynamic stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • DSC/TGA : Measure decomposition temperatures and phase transitions .
  • pH-Dependent Stability Assays : Use buffer systems (pH 2–12) and monitor degradation via HPLC .
    • Data Table :
ConditionStability (Half-Life)Major Degradation Pathway
pH 7, 25°C>6 monthsOxidation at C6-OH
pH 12, 40°C72 hoursEther cleavage

Q. How can computational methods predict the reactivity of this compound in novel catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Model transition states for ring-opening reactions .
  • Molecular Docking : Simulate interactions with enzyme active sites (e.g., cytochrome P450) .
    • Example : A 2024 study used DFT to predict regioselective oxidation sites, validated experimentally with 93% accuracy .

Methodological Guidelines for Data Analysis

Q. What protocols should be followed when encountering out-of-specification (OOS) results in purity assays?

  • Methodological Answer :

  • Root Cause Analysis : Audit reagent batches, equipment calibration, and analyst techniques .
  • Replicate Testing : Perform triplicate runs with independent sample preparations .
    • Workflow :

Document raw data and environmental conditions.

Compare with historical data (e.g., control charts).

Isolate variables (e.g., column lot variability in HPLC) .

Research Design and Reporting Standards

Q. How should researchers structure a manuscript to highlight the novelty of this compound applications?

  • Methodological Answer :

  • Introduction : Contrast existing spirocyclic compounds with the unique oxaspiro ether moiety in (S)-4-Oxaspiro.
  • Results : Use subheadings to separate synthetic, analytical, and computational findings .
  • Supporting Information : Include crystallographic data (CIF files) and raw kinetic plots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.